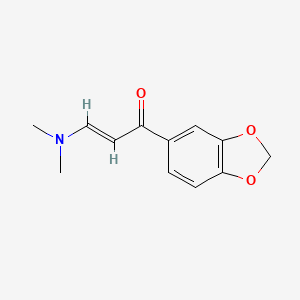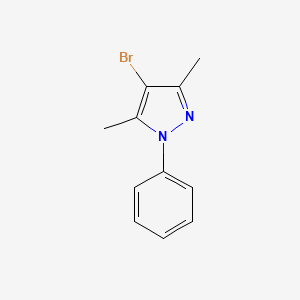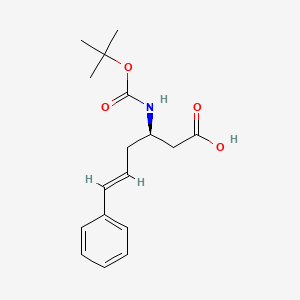
tert-Butoxycarbonyl-(R)-3-Amino-(6-phenyl)-5-hexensäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-®-3-amino-(6-phenyl)-5-hexenoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenyl group on the sixth carbon, and a hexenoic acid backbone
Wissenschaftliche Forschungsanwendungen
Boc-®-3-amino-(6-phenyl)-5-hexenoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
It’s known that boc-protected amino acids are widely used in peptide synthesis .
Mode of Action
Boc-®-3-amino-(6-phenyl)-5-hexenoic acid, like other Boc-protected amino acids, has a carbamate moiety attached to the α-C . During peptide synthesis, the protected amino acid is activated by a coupling reagent, generating a racemizable intermediate during peptide bond formation . This leads to α-C racemic products that are hard to remove by routine purification methods .
Biochemical Pathways
It’s known that boc-protected amino acids play a crucial role in solid-phase peptide synthesis (spps), a commonly used method for preparing peptides .
Pharmacokinetics
The pharmacokinetics of such compounds would likely be influenced by their chemical structure and the specific context in which they are used, such as in the synthesis of peptides .
Result of Action
It’s known that boc-protected amino acids are crucial for the successful synthesis of peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid . For instance, the conditions under which peptide synthesis occurs, such as the presence of a strong acid or base, can lead to undesirable side reactions .
Biochemische Analyse
Biochemical Properties
Boc-®-3-amino-(6-phenyl)-5-hexenoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and enzyme interactions. This compound interacts with various enzymes, including peptidylglycine alpha-amidating monooxygenase (PAM), which is involved in the bioactivation of peptide hormones . The interaction with PAM is crucial as it influences the amidation process, thereby affecting the activity of peptide hormones. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid has been shown to inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation levels of histone subtypes . This inhibition is significant as it impacts gene expression and cellular functions.
Cellular Effects
Boc-®-3-amino-(6-phenyl)-5-hexenoic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of HDAC enzymes results in altered gene expression patterns, which can affect cell proliferation, differentiation, and apoptosis . Furthermore, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid has demonstrated anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines in macrophages . These cellular effects highlight the compound’s potential therapeutic applications in treating inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active site of HDAC enzymes, preventing their deacetylase activity and resulting in increased acetylation of histone proteins . This modification of histones alters the chromatin structure, thereby regulating gene expression. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid interacts with PAM, inhibiting its amidation activity and affecting the bioactivation of peptide hormones . These molecular interactions underscore the compound’s role in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies have indicated that Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to modulate gene expression and cellular functions without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular processes . Studies have identified threshold doses beyond which the compound’s therapeutic benefits are outweighed by its toxic effects . These findings emphasize the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Boc-®-3-amino-(6-phenyl)-5-hexenoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence phenylalanine metabolism, vitamin B6 metabolism, and steroid hormone biosynthesis . These interactions affect the overall metabolic balance within cells, contributing to the compound’s biochemical and therapeutic effects. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can modulate the activity of metabolic enzymes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transport proteins that facilitate its uptake and distribution across cellular membranes . Once inside the cell, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Boc-®-3-amino-(6-phenyl)-5-hexenoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can be targeted to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Hexenoic Acid Backbone: The hexenoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can undergo oxidation reactions, particularly at the hexenoic acid backbone, to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the double bond in the hexenoic acid backbone.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Saturated or partially saturated hexenoic acid derivatives.
Substituted Phenyl Derivatives: Phenyl group with various substituents such as halogens or nitro groups.
Vergleich Mit ähnlichen Verbindungen
Boc-®-3-amino-(6-phenyl)-5-hexanoic acid: Similar structure but with a saturated hexanoic acid backbone.
Boc-®-3-amino-(6-phenyl)-5-pentenoic acid: Similar structure but with a shorter pentenoic acid backbone.
Boc-®-3-amino-(6-phenyl)-5-heptenoic acid: Similar structure but with a longer heptenoic acid backbone.
Uniqueness: Boc-®-3-amino-(6-phenyl)-5-hexenoic acid is unique due to its specific combination of a phenyl group, a hexenoic acid backbone, and a Boc-protected amino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIROKVMYFFJKQ-DNGMOHDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C/C=C/C1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
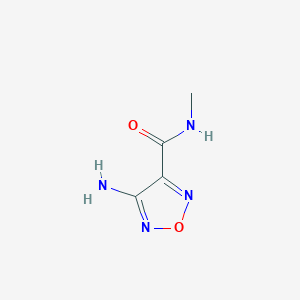
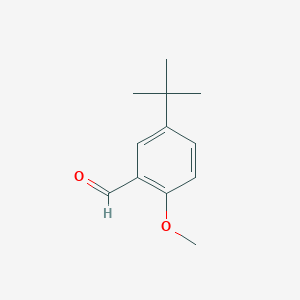

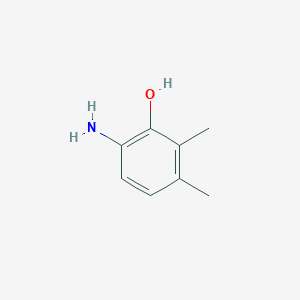
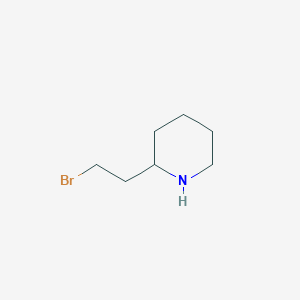

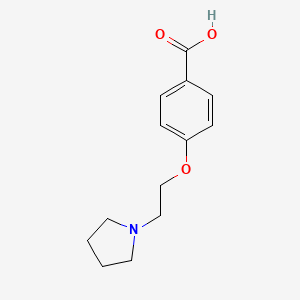
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)
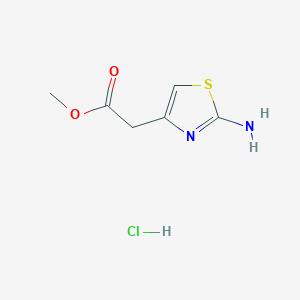
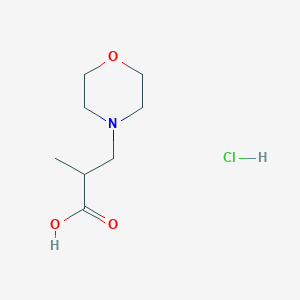
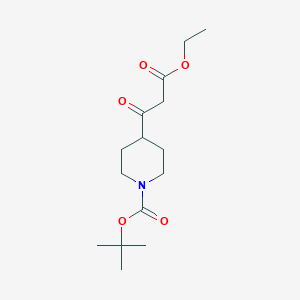
![(+)-Bis[(R)-1-phenylethyl]amine](/img/structure/B1277152.png)
